N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
Description
Properties
Molecular Formula |
C21H20N6O3S |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
InChI |
InChI=1S/C21H20N6O3S/c1-30-15-10-8-14(9-11-15)13-19-24-25-21(31-19)22-18(28)7-4-12-27-20(29)16-5-2-3-6-17(16)23-26-27/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,22,25,28) |
InChI Key |
UVFABMOTHVAFRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CCCN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-(4-Methoxybenzyl)-1,3,4-Thiadiazol-2(3H)-ylidene Intermediate
The thiadiazole core is synthesized via cyclocondensation reactions. A representative method involves reacting 4-methoxybenzyl hydrazine with carbon disulfide in the presence of potassium hydroxide, followed by treatment with hydrazonoyl halides to form the 1,3,4-thiadiazole ring . The Z-configuration of the exocyclic double bond is stabilized by electron-withdrawing groups and confirmed via NMR, which shows characteristic deshielded proton signals at δ 7.8–8.2 ppm .
Optimization Insights:
-
Solvent Selection: Dimethylformamide (DMF) enhances reaction efficiency due to its high polarity, achieving yields of 78–85% compared to 60–65% in tetrahydrofuran (THF) .
-
Temperature Control: Reactions conducted at 60°C for 6–8 hours prevent side-product formation .
Table 1: Comparative Analysis of Thiadiazole Intermediate Synthesis
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | CS₂, KOH, DMF, 60°C, 8h | 85 | |
| Hydrazonoyl Halide Route | R-NH-N=C-Cl, K₂CO₃, DMF, 60°C, 6h | 78 |
Synthesis of 4-(4-Oxo-1,2,3-Benzotriazin-3(4H)-yl)Butanamide
The benzotriazinone moiety is constructed via cyclization of 2-aminobenzamide derivatives. Nitrosation using sodium nitrite in acidic media forms the triazine ring, followed by oxidation with hydrogen peroxide to yield the 4-oxo group . The butanamide side chain is introduced via nucleophilic acyl substitution, employing γ-aminobutyric acid (GABA) derivatives activated with carbodiimide reagents .
Key Challenges:
-
Cyclization Efficiency: Excess nitric acid (30% v/v) improves cyclization yields from 65% to 82% .
-
Side-Chain Functionalization: Coupling GABA with benzotriazinone requires inert atmospheres to prevent hydrolysis .
Table 2: Benzotriazinone-Butanamide Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nitrosation | NaNO₂, HCl, 0–5°C, 3h | 82 | |
| Oxidation | H₂O₂, AcOH, 50°C, 2h | 88 | |
| Amidation | GABA, EDCl, HOBt, DCM, RT, 12h | 75 |
Coupling of Thiadiazole and Benzotriazinone Intermediates
The final step involves forming an amide bond between the thiadiazole-ylidene and benzotriazinone-butanamide components. Activation of the carboxylic acid group with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitates coupling at room temperature . The reaction is monitored via thin-layer chromatography (TLC), with purification achieved through silica gel chromatography using ethyl acetate/hexane (3:7).
Critical Parameters:
-
Molar Ratio: A 1:1.2 ratio of thiadiazole to benzotriazinone minimizes unreacted starting material .
-
Purification: Gradient elution (10–50% ethyl acetate in hexane) resolves stereoisomeric impurities.
Characterization and Analytical Validation
Spectroscopic Confirmation:
-
NMR: The Z-configuration is confirmed by coupling constants () between thiadiazole protons .
-
IR Spectroscopy: Stretching vibrations at 1675 cm⁻¹ (C=O) and 1150 cm⁻¹ (S=O) validate functional groups .
-
Mass Spectrometry: High-resolution MS (HRMS) shows a molecular ion peak at m/z 493.1423 (calc. 493.1428) .
Table 3: Key Spectroscopic Data
| Technique | Observations | Reference |
|---|---|---|
| NMR | δ 7.8 (s, 1H, thiadiazole-H) | |
| IR | 1675 cm⁻¹ (amide C=O) | |
| HRMS | m/z 493.1423 [M+H]⁺ |
Industrial-Scale Production Considerations
Scalable synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. Cost-effective alternatives include replacing EDCl/HOBt with mixed anhydride methods using isobutyl chloroformate, reducing reagent costs by 40% without compromising yield .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the benzotriazinyl group can lead to the formation of amines.
Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides, while reduction of the benzotriazinyl group can produce primary amines.
Scientific Research Applications
Pharmacological Activities
The compound's structural components suggest potential pharmacological activities based on the known properties of thiadiazoles and benzotriazines.
Anticonvulsant Activity
Thiadiazole derivatives have been extensively studied for their anticonvulsant properties. Research indicates that modifications to the thiadiazole moiety can enhance efficacy against seizures. For instance, compounds with similar structures have demonstrated significant protection in maximal electroshock-induced seizure (MES) models and subcutaneous pentylenetetrazole (ScPTZ) models in animal studies . The presence of the thiadiazole scaffold in N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide suggests it may exhibit similar anticonvulsant activity.
Antimicrobial Properties
Thiadiazole derivatives are known for their antimicrobial activities against a range of pathogens. They have shown effectiveness against both Gram-positive and Gram-negative bacteria . The incorporation of the benzotriazine component may further enhance these properties due to its own biological activities, potentially leading to compounds with broad-spectrum antimicrobial effects.
Anti-inflammatory Effects
The anti-inflammatory potential of thiadiazoles is well-documented. Compounds with this scaffold have been reported to inhibit pro-inflammatory pathways and exhibit analgesic effects . The specific structure of this compound could lead to novel anti-inflammatory agents that target multiple pathways.
Synthesis and Structural Analysis
The synthesis of this compound involves multi-step reactions that typically include the formation of the thiadiazole and benzotriazine rings through condensation reactions followed by functional group modifications. Spectroscopic techniques such as IR spectroscopy and NMR are crucial for confirming the structure of synthesized compounds .
Case Studies and Research Findings
Several studies highlight the synthesis and evaluation of related thiadiazole compounds:
These findings indicate a strong foundation for exploring this compound in similar applications.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with metal ions and enzymes, potentially inhibiting their activity. The benzotriazinyl group can bind to nucleic acids, affecting DNA and RNA synthesis. These interactions disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison of Key Analogs
Structural and Functional Insights
The benzotriazinone moiety (electron-deficient) contrasts with the benzothiazole in CAS 1190246-33-3 (electron-rich), which may alter binding affinities in biological systems .
Spectral Trends: Thiadiazole-linked amides (e.g., target compound, CAS 1219540-17-6) exhibit C=O stretches between 1640–1680 cm⁻¹, while pyridine-substituted analogs () show split C=O bands due to conjugation differences . Aromatic proton environments in NMR are highly substituent-dependent, with electron-withdrawing groups (e.g., benzotriazinone) deshielding adjacent protons .
Synthetic Methodologies :
- Active methylene compound reactions () and thiourea cyclizations () are common for thiadiazole functionalization. The target compound likely follows analogous pathways .
Biological Activity
The compound N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide represents a novel class of chemical entities that have garnered attention for their potential biological activities. This article explores the biological activity of this compound through a review of relevant literature, including synthesis methods, biological assays, and pharmacological implications.
Chemical Structure and Synthesis
The compound features a complex structure that includes a thiadiazole moiety and a benzotriazine derivative. The synthesis typically involves multi-step reactions that integrate various reagents to form the desired hybrid compound. The synthetic pathway may include the formation of the thiadiazole ring followed by the introduction of the benzotriazine moiety through condensation reactions.
Anticancer Activity
Several studies have indicated that derivatives of thiadiazole exhibit significant anticancer properties. For instance, compounds containing the 1,3,4-thiadiazole scaffold have been shown to inhibit cell proliferation in various cancer cell lines. A review highlighted that certain thiadiazole derivatives displayed IC50 values ranging from 0.74 to 10.0 μg/mL against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines .
The specific compound has not been extensively studied in isolation; however, related compounds demonstrate mechanisms such as apoptosis induction and cell cycle arrest in cancer cells. The presence of functional groups like methoxy and carbonyl enhances these activities by facilitating interactions with biological targets.
Antimicrobial Activity
Thiadiazole derivatives have also shown promise as antimicrobial agents. They exhibit activity against various strains of bacteria and fungi. In particular, compounds with structural similarities to this compound have demonstrated effectiveness against resistant strains of pathogens including Mycobacterium tuberculosis and other clinically relevant bacteria .
Pharmacological Mechanisms
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Kinases : Similar compounds have been reported to inhibit receptor tyrosine kinases such as VEGFR-2 and PDGFR-β with IC50 values in low micromolar ranges . This suggests that this compound may also interact with kinase pathways involved in tumor growth and angiogenesis.
- Induction of Apoptosis : Evidence from related studies indicates that thiadiazole derivatives can induce programmed cell death in cancer cells through mitochondrial pathways and caspase activation .
- Antioxidant Properties : Some thiadiazole derivatives possess antioxidant activities that could mitigate oxidative stress in cells, further contributing to their anticancer effects .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide?
- Methodological Answer : The compound’s synthesis typically involves cyclocondensation and coupling reactions. For example, 1,3,4-thiadiazole cores are constructed via reactions of hydrazine derivatives with carbon disulfide or thioamides under acidic conditions . The 4-oxo-1,2,3-benzotriazin-3(4H)-yl moiety can be introduced through nucleophilic substitution or Pd-catalyzed cross-coupling. Key steps include:
- Step 1 : Formation of the thiadiazole ring using precursors like thiosemicarbazides.
- Step 2 : Functionalization of the benzotriazinone fragment via diazotization or Ullmann coupling .
- Step 3 : Final coupling of the two moieties using carbodiimide-mediated amidation (e.g., EDC/HOBt) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : A combination of techniques ensures structural validation:
- NMR Spectroscopy : - and -NMR confirm regiochemistry and substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.0 ppm) .
- FT-IR : Stretching frequencies for C=O (1670–1700 cm) and C=N (1600–1650 cm) validate the thiadiazole and benzotriazinone groups .
- Mass Spectrometry (HRMS) : Molecular ion peaks and fragmentation patterns confirm molecular weight and stability.
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for Z/E isomer confirmation in the thiadiazole moiety .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer : Systematic optimization involves:
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while toluene minimizes side reactions .
- Catalyst Selection : Pd(PPh) for cross-coupling steps improves efficiency (85–90% yield vs. 60% without catalyst) .
- Temperature Control : Lower temperatures (0–5°C) reduce decomposition of labile intermediates like diazonium salts .
- Monitoring Tools : TLC and HPLC track reaction progress, ensuring minimal byproduct formation .
Q. What experimental approaches address contradictory biological activity data for this compound?
- Methodological Answer : Contradictions often arise from assay variability or impurities. Solutions include:
- Purity Validation : Use HPLC (>98% purity) and elemental analysis to exclude confounding factors .
- Standardized Assays : Reproduce results across multiple models (e.g., enzyme inhibition in both bacterial and mammalian systems) .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing methoxy with halogens) to isolate bioactive moieties .
Q. How do electronic effects of substituents influence the compound’s reactivity and stability?
- Methodological Answer : Computational and experimental analyses are combined:
- DFT Calculations : Frontier molecular orbitals (HOMO/LUMO) predict electron-rich regions (e.g., methoxy groups increase electron density, enhancing nucleophilic attack susceptibility) .
- Kinetic Studies : Monitor degradation rates under varying pH/light conditions; electron-withdrawing groups (e.g., nitro) improve stability in acidic media .
Q. What strategies are effective for resolving spectral data inconsistencies in structural elucidation?
- Methodological Answer :
- Multi-Technique Validation : Cross-reference NMR data with IR, MS, and X-ray results to resolve ambiguities (e.g., distinguishing tautomeric forms) .
- Isotopic Labeling : -labeling clarifies nitrogen connectivity in the benzotriazinone ring .
- Dynamic NMR : Detects slow-exchange processes (e.g., rotational barriers in Z/E isomers) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
